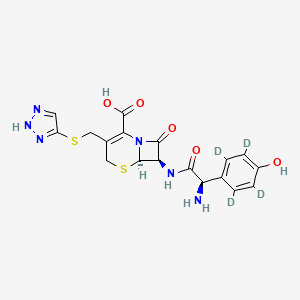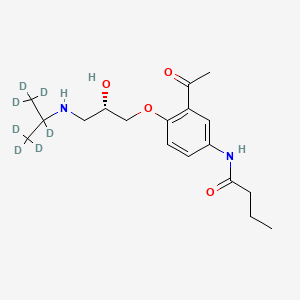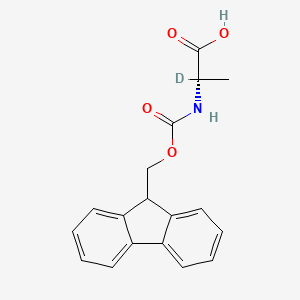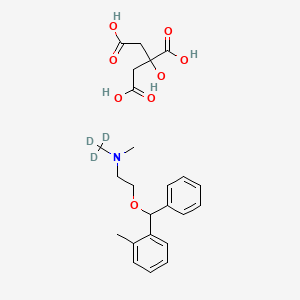
Cryptoechinuline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoechinulin C is a diketopiperazine type indole alkaloid that has been isolated from various fungal sources such as Aspergillus species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neoechinulin C involves the formation of the diketopiperazine core, which is a common structural motif in many natural products. The synthetic route typically includes the cyclization of dipeptides under specific conditions to form the diketopiperazine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Neoechinulin C is generally achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Neoechinulin C .
Analyse Des Réactions Chimiques
Types of Reactions
Neoechinulin C undergoes various chemical reactions, including:
Oxidation: Neoechinulin C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Neoechinulin C.
Substitution: Substitution reactions can introduce different functional groups into the Neoechinulin C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neoechinulin C, each with potentially different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular protection and signaling pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and neuroprotective agent.
Industry: Used in the development of pharmaceuticals and nutraceuticals .
Mécanisme D'action
Neoechinulin C exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby providing cytoprotective effects. Additionally, Neoechinulin C can modulate signaling pathways related to inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neoechinulin A: Another diketopiperazine type indole alkaloid with similar biological activities.
Neoechinulin B: Known for its antiviral properties against hepatitis C virus.
Isoechinulins: A group of compounds with structural similarities to Neoechinulin C
Uniqueness
Neoechinulin C is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
55179-54-9 |
|---|---|
Formule moléculaire |
C24H27N3O2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13- |
Clé InChI |
WXWNIBJUIDHOOC-MOSHPQCFSA-N |
SMILES isomérique |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



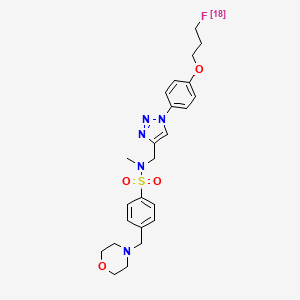
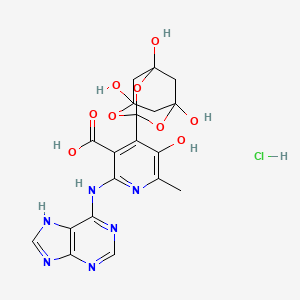


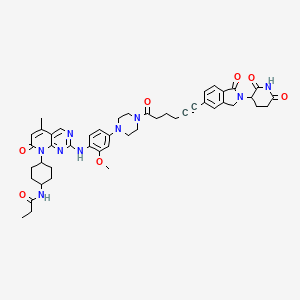

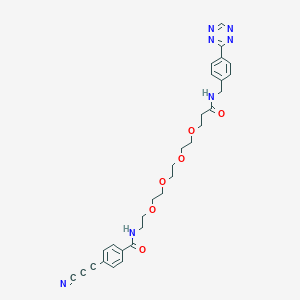
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
